molecular formula C16H13FN2O2 B5768923 N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide

N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B5768923
M. Wt: 284.28 g/mol
InChI Key: YRBVZCHICBTQEH-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide is a complex organic compound with a molecular structure that includes aromatic rings, a cyano group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide typically involves the reaction of 4-(cyanomethyl)aniline with 4-fluorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: 4-(carboxymethyl)phenyl-2-(4-fluorophenoxy)acetamide.

    Reduction: 4-(aminomethyl)phenyl-2-(4-fluorophenoxy)acetamide.

    Substitution: 4-(cyanomethyl)-2-nitrophenyl-2-(4-fluorophenoxy)acetamide.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a drug candidate for the treatment of various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets in biological systems. The cyano group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their function. The aromatic rings can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt essential biological processes, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide can be compared with other similar compounds, such as:

    N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide: This compound has a similar structure but with the fluorine atom in a different position on the aromatic ring. This positional change can affect the compound’s reactivity and biological activity.

    N-[4-(cyanomethyl)phenyl]-2-(4-chlorophenoxy)acetamide:

    N-[4-(cyanomethyl)phenyl]-2-(4-bromophenoxy)acetamide: The bromine atom can introduce additional reactivity, such as the ability to undergo further substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-13-3-7-15(8-4-13)21-11-16(20)19-14-5-1-12(2-6-14)9-10-18/h1-8H,9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBVZCHICBTQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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